NH2-C5-NH-Boc

Description

The exact mass of the compound N-Boc-1,5-diaminopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLOGSUBQDREOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274430 | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51644-96-3 | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51644-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of N-Boc-1,5-diaminopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of N-Boc-1,5-diaminopentane, a crucial building block in contemporary chemical and pharmaceutical research.

Introduction

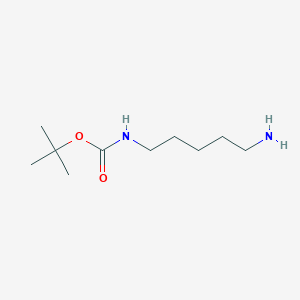

N-Boc-1,5-diaminopentane, systematically named tert-butyl (5-aminopentyl)carbamate and often abbreviated as NH2-C5-NH-Boc, is a mono-protected diamine. Its structure features a five-carbon aliphatic chain (C5) with a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc) protected amine (NH-Boc). This bifunctional nature makes it a versatile reagent, particularly in the synthesis of complex molecules where selective reactivity of the two amine groups is required.

Its most prominent application is as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a novel therapeutic modality.

Chemical and Physical Properties

A summary of the key quantitative chemical and physical properties of N-Boc-1,5-diaminopentane is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C10H22N2O2 |

| Molecular Weight | 202.29 g/mol |

| CAS Number | 51644-96-3 |

| Appearance | Colorless to light yellow liquid/oil |

| Boiling Point | 309.2 °C at 760 mmHg |

| Density | 0.965 - 0.972 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.458 - 1.460 |

| Flash Point | 109 - 140.8 °C |

| pKa (Predicted) | 12.91 ± 0.46 |

| Vapor Pressure | 0.000647 mmHg at 25°C |

| LogP (Predicted) | 2.73 |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. |

| Storage Temperature | 2-8°C, sealed in a dry, dark place |

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted for the determination of the key physicochemical properties of N-Boc-1,5-diaminopentane, as well as its synthesis and characterization.

Synthesis of N-Boc-1,5-diaminopentane

Objective: To synthesize N-Boc-1,5-diaminopentane via mono-protection of 1,5-diaminopentane.

Materials:

-

1,5-Diaminopentane

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Methanol

-

Chloroform

-

Aqueous ammonia solution

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane (1.8 g, 20 mmol) in methanol (160 mL).

-

Cool the solution in an ice bath.

-

Prepare a solution of di-tert-butyl dicarbonate (22 g, 100 mmol) in methanol (20 mL).

-

Slowly add the di-tert-butyl dicarbonate solution to the stirred 1,5-diaminopentane solution over 30 minutes using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a solvent system of chloroform:methanol:ammonia (10:1:0.1) to yield tert-butyl N-(5-aminopentyl)carbamate.[1]

Determination of Boiling Point (OECD Guideline 103)

Objective: To determine the boiling point of N-Boc-1,5-diaminopentane.

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus

-

Heating mantle

-

Calibrated thermometer or thermocouple

Procedure (Dynamic Method):

-

Place a sample of N-Boc-1,5-diaminopentane into the boiling flask of the apparatus.

-

Gradually heat the sample while stirring.

-

Simultaneously, measure the vapor pressure of the substance.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[2][3][4]

-

Record the temperature at which vigorous boiling and a stable temperature reading are observed.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of a solidified sample of N-Boc-1,5-diaminopentane.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

Procedure:

-

If the sample is liquid at room temperature, it should be cooled to induce solidification.

-

Introduce a small amount of the finely powdered solid sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the entire sample has turned into a clear liquid (final melting point). The melting range provides an indication of purity.[5][6][7][8]

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the primary amine group in N-Boc-1,5-diaminopentane.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of N-Boc-1,5-diaminopentane and dissolve it in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve at the half-equivalence point, where the pH is equal to the pKa.[9][10][11][12]

Determination of Aqueous Solubility (ASTM E1148)

Objective: To determine the solubility of N-Boc-1,5-diaminopentane in water.

Apparatus:

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

Vials with screw caps

Procedure (Shake-Flask Method):

-

Add an excess amount of N-Boc-1,5-diaminopentane to a known volume of water in a vial.

-

Seal the vial and place it in a constant temperature bath, agitating it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved material to settle.

-

Centrifuge the saturated solution to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of N-Boc-1,5-diaminopentane in the supernatant using a suitable analytical technique (e.g., gas chromatography, HPLC, or by evaporating the solvent and weighing the residue).

-

The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).[13][14][15][16]

Role in PROTAC Technology and Signaling Pathway Involvement

N-Boc-1,5-diaminopentane itself is not directly involved in biological signaling pathways. However, its deprotected form serves as a critical linker component in the synthesis of PROTACs. PROTACs are designed to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC molecule, containing a linker derived from N-Boc-1,5-diaminopentane, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.

-

This binding forms a ternary complex (POI-PROTAC-E3 ligase).

-

The formation of this complex brings the E3 ligase in close proximity to the POI.

-

The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

-

The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.

The following diagram illustrates the logical workflow of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

N-Boc-1,5-diaminopentane should be handled with appropriate safety precautions. It is classified as a corrosive substance and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

N-Boc-1,5-diaminopentane is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its primary utility as a linker in the synthesis of PROTACs underscores its importance in the development of novel therapeutics. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe use in research and drug development.

References

- 1. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. store.astm.org [store.astm.org]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. study.com [study.com]

- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 13. store.astm.org [store.astm.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. quora.com [quora.com]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide on NH2-C5-NH-Boc (tert-butyl (5-aminopentyl)carbamate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of NH2-C5-NH-Boc, a critical linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound, systematically named tert-butyl (5-aminopentyl)carbamate, is also commonly referred to as N-Boc-1,5-diaminopentane or PROTAC Linker 23. It features a five-carbon (C5) alkyl chain with a primary amine at one terminus and a Boc-protected amine at the other. This bifunctional nature allows for its versatile use in the synthesis of PROTACs, where it serves as a linker to connect a target protein ligand with an E3 ligase ligand.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C10H22N2O2 |

| Molecular Weight | 202.29 g/mol |

| Appearance | Colorless to slightly yellow solid or oil |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide |

Experimental Protocol: Synthesis of tert-butyl (5-aminopentyl)carbamate

This protocol details the synthesis of mono-Boc-protected 1,5-diaminopentane.

Materials:

-

1,5-Diaminopentane

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

tert-Butanol

-

1N Sodium hydroxide (aq)

-

Chloroform

-

3N Hydrochloric acid (aq)

-

5% Sodium carbonate solution (aq)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 1,5-diaminopentane (120 mmol) in tert-butanol (70 ml).

-

To this solution, add di-tert-butyl dicarbonate (40 mmol) dropwise over a period of 10 minutes.

-

Stir the reaction mixture at room temperature for 16.5 hours.[1]

-

Add 1N sodium hydroxide solution (90 ml) and continue stirring for 1 hour.[1]

-

Extract the mixture with chloroform. Dry the combined chloroform extracts with MgSO4 and concentrate under vacuum.[1]

-

Dissolve the residue in water and acidify to a pH of 2 with the dropwise addition of 3N hydrochloric acid at 0°C.

-

Wash the acidic aqueous solution with ether to remove the di-protected diamine byproduct.

-

Basify the aqueous portion to a pH of 10 with a 5% sodium carbonate solution.

-

Extract the basic aqueous solution with ethyl acetate.

-

Dry the combined ethyl acetate extracts and concentrate under vacuum to yield mono-Boc-1,5-diaminopentane.[1]

Application in PROTAC Technology

This compound is a fundamental building block in the field of targeted protein degradation. Its primary amine can be reacted with a carboxylic acid on a target protein ligand, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reaction with an E3 ligase ligand. The C5 alkyl chain provides the necessary spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

References

synthesis route for N-Boc-1,5-diaminopentane

An In-depth Technical Guide to the Synthesis of N-Boc-1,5-diaminopentane

Introduction

N-tert-butoxycarbonyl-1,5-diaminopentane (N-Boc-1,5-diaminopentane), also known as N-Boc-cadaverine, is a crucial mono-protected diamine that serves as a versatile building block in organic synthesis.[1][2] Its applications are extensive, ranging from the synthesis of polyamines and polyamides to its use as an intermediate in the preparation of pharmacologically active molecules like Methotrexate.[3] Furthermore, it is utilized in the development of PROTAC (Proteolysis Targeting Chimera) linkers and for creating functionalized porphyrins for photodynamic therapy.[3][4][5]

The primary challenge in synthesizing N-Boc-1,5-diaminopentane lies in achieving selective mono-protection of the diamine, as the reaction can yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. This guide provides a detailed overview of common and effective synthesis routes, complete with experimental protocols, quantitative data, and workflow diagrams to assist researchers and drug development professionals in its preparation.

Synthesis Routes and Data Presentation

The most prevalent method for the synthesis of N-Boc-1,5-diaminopentane involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc₂O). The choice of solvent and reaction conditions significantly influences the yield and purity of the final product. Below is a summary of various reported methods.

| Route | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purification Method | Reference |

| 1 | Methanol | 4 hours | 0 to Room Temp. | 83 | Silica gel column chromatography | [6] |

| 2 | 1,4-Dioxane | 22 hours | 0 to Room Temp. | 96.76 | Liquid-liquid extraction | [6] |

| 3 | tert-Butanol | 16.5 hours | Room Temp. | 20 | Acid-base extraction | [7] |

Reaction Pathway

The fundamental reaction involves the nucleophilic attack of one of the primary amino groups of 1,5-diaminopentane on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a carbamate linkage.

Caption: General reaction scheme for the mono-Boc protection of 1,5-diaminopentane.

Experimental Protocols

Route 1: Synthesis in Methanol

This protocol offers a high yield with a straightforward purification by column chromatography.

Methodology:

-

A solution of di-tert-butyl dicarbonate (22 g, 100 mmol) is prepared by dissolving it in methanol (20 mL) under ice bath cooling conditions.[6]

-

This solution is slowly added dropwise over 30 minutes to a stirred methanol solution (160 mL) of 1,5-diaminopentane (1.8 g, 20 mmol).[6]

-

After the dropwise addition is complete, the ice bath is removed, and the reaction mixture is allowed to continue stirring at room temperature for 4 hours.[6]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[6]

-

The resulting residue is purified by silica gel column chromatography with an eluent of chloroform:methanol:ammonia (10:1:0.1) to give tert-butyl N-(5-aminopentyl)carbamate.[6]

Yield: 83%[6]

References

- 1. N-Boc-cadaverine = 97.0 NT 51644-96-3 [sigmaaldrich.com]

- 2. N-1-Boc-1,5-diaminopentane . HCl [chembk.com]

- 3. 51644-96-3 Cas No. | N-Boc-1,5-Diaminopentane | Apollo [store.apolloscientific.co.uk]

- 4. N-Boc-1,5-diaminopentane|lookchem [lookchem.com]

- 5. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 6. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Technical Guide: Solubility Profile of N-Boc-1,5-diaminopentane (NH2-C5-NH-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-diaminopentane, also known as tert-butyl (5-aminopentyl)carbamate, is a valuable bifunctional molecule commonly utilized in chemical synthesis, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other complex organic structures. Its structure, featuring a primary amine and a Boc-protected amine connected by a five-carbon aliphatic chain, imparts a unique solubility profile that is critical for its application in various reaction conditions. This guide provides a comprehensive overview of the expected solubility of N-Boc-1,5-diaminopentane in common laboratory solvents and offers a detailed protocol for its empirical determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like." For N-Boc-1,5-diaminopentane, the key structural features are:

-

Primary Amine (-NH2): A polar, hydrophilic group capable of hydrogen bonding. This group enhances solubility in polar protic solvents.

-

Boc-Protected Amine (-NH-Boc): The bulky tert-butyl group is lipophilic, increasing solubility in nonpolar organic solvents. The carbamate group itself has some polar character.

-

Pentyl Chain (-C5H10-): A nonpolar, hydrophobic alkyl chain that contributes to solubility in nonpolar solvents.

The interplay of these functional groups results in an amphiphilic molecule with potential solubility in a range of solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for N-Boc-1,5-diaminopentane is not extensively reported in the literature, a qualitative assessment can be made based on its structure.

Table 1: Predicted Qualitative Solubility of N-Boc-1,5-diaminopentane in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The primary amine can hydrogen bond with protic solvents. However, the nonpolar pentyl chain and Boc group may limit high solubility, especially in water. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can interact with the polar amine and carbamate groups without the steric hindrance of hydrogen bonding to the Boc group, while also solvating the alkyl chain. Dichloromethane and methanol, in particular, are often good solvents for similar compounds. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The dominant nonpolar character of these solvents will favorably interact with the pentyl chain and Boc group, but may not sufficiently solvate the polar primary amine. |

Experimental Protocol for Solubility Determination

The following protocol provides a general method for determining the solubility of N-Boc-1,5-diaminopentane in a laboratory setting. This can be adapted for both qualitative and quantitative measurements.

4.1. Materials and Equipment

-

N-Boc-1,5-diaminopentane

-

Selected solvents (e.g., water, methanol, dichloromethane, hexanes)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or GC-MS for quantitative analysis

-

Glass vials with screw caps

4.2. Qualitative Solubility Determination

-

Add approximately 1-2 mg of N-Boc-1,5-diaminopentane to a small glass vial.

-

Add 0.1 mL of the selected solvent to the vial.

-

Vortex the vial vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, add another 1-2 mg of the compound and repeat the process until undissolved solid is observed.

-

If the initial amount did not dissolve, add another 0.1 mL of solvent and vortex again. Repeat until the solid dissolves or a significant volume of solvent has been added.

-

Record observations as "soluble," "sparingly soluble," or "insoluble."

4.3. Quantitative Solubility Determination (Shake-Flask Method)

-

Add an excess amount of N-Boc-1,5-diaminopentane to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of excess solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or GC-MS method to determine the concentration of N-Boc-1,5-diaminopentane.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of a chemical compound.

Conclusion

While readily available quantitative data on the solubility of N-Boc-1,5-diaminopentane is limited, an understanding of its chemical structure allows for a reasoned prediction of its solubility profile. The amphiphilic nature of the molecule suggests solubility in a range of polar aprotic and, to a lesser extent, polar protic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust method for its determination. This information is crucial for optimizing reaction conditions, purification strategies, and formulation development involving this versatile chemical building block.

A Technical Guide to High-Purity N-Boc-1,5-diaminopentane for Research and Drug Development

This technical guide provides an in-depth overview of high-purity N-Boc-1,5-diaminopentane (also known as tert-butyl (5-aminopentyl)carbamate), a critical building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction to N-Boc-1,5-diaminopentane

N-Boc-1,5-diaminopentane, with the chemical structure NH2-(CH2)5-NH-Boc, is a bifunctional aliphatic linker. It features a five-carbon pentane chain, providing a flexible spacer. One terminus is a primary amine (NH2), which is readily available for conjugation, while the other is a Boc (tert-butyloxycarbonyl) protected amine. This orthogonal protection strategy allows for sequential, controlled chemical modifications, making it an invaluable tool in multi-step organic synthesis.

Its primary application in contemporary drug discovery is as a foundational linker component in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component, for which N-Boc-1,5-diaminopentane serves as a building block, is crucial for connecting the POI-binding ligand and the E3 ligase-binding ligand and for optimizing the ternary complex formation that leads to effective protein degradation.

Commercial Suppliers and Purity Data

The quality and purity of linker precursors are paramount for the synthesis of effective and well-characterized PROTACs. Several commercial suppliers offer high-purity N-Boc-1,5-diaminopentane. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Sigma-Aldrich (Merck) | N-Boc-cadaverine | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | ≥97.0% (NT) |

| TCI Chemicals | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | >98.0% (T) |

| Apollo Scientific | N-Boc-1,5-Diaminopentane | 51644-96-3 | C10H22N2O2 | 202.3 g/mol | Not specified |

| BroadPharm | tert-Butyl (5-aminopentyl)carbamate | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | High Purity[3] |

| ChemScene | Tert-butyl (5-aminopentyl)(methyl)carbamate* | 1228544-59-9 | C11H24N2O2 | 216.32 g/mol | ≥98%[4] |

| Synthonix, Inc. | tert-Butyl (5-aminopentyl)carbamate | 51644-96-3 | C10H22N2O2 | 202.3 g/mol | Typically In-Stock[5] |

| TargetMol | NH2-C5-NH-Boc | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | Not specified[2] |

Note: ChemScene also provides a methylated variant of the compound. Researchers should verify the exact product specifications and purity from certificates of analysis (CoA) provided by the supplier at the time of purchase.

Role in PROTAC Development and Mechanism of Action

N-Boc-1,5-diaminopentane is a versatile building block for constructing the linker region of a PROTAC. The free amine can be coupled to a carboxylic acid on a ligand for the protein of interest (POI) or the E3 ligase. Following this initial coupling, the Boc-protecting group is removed under acidic conditions to reveal a new primary amine, which can then be coupled to the second ligand, completing the PROTAC structure. The five-carbon chain offers flexibility, which is often essential for allowing the POI and E3 ligase to form a productive ternary complex.

The general mechanism of action for a PROTAC synthesized using this linker is illustrated below.

Caption: The PROTAC-mediated protein degradation cycle.

Experimental Protocols and Synthetic Workflow

The following are representative protocols for the key chemical transformations involving N-Boc-1,5-diaminopentane in the synthesis of a PROTAC.

A. Protocol 1: Amide Coupling with a POI-Ligand

This protocol describes the coupling of the free amine of N-Boc-1,5-diaminopentane to a ligand for a protein of interest (POI-Ligand-COOH) that contains a carboxylic acid functional group.

-

Reagents and Materials:

-

POI-Ligand-COOH (1.0 eq)

-

N-Boc-1,5-diaminopentane (1.1 eq)

-

HATU (1.1 eq) or HBTU/HOBt (1.1 eq each)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve N-Boc-1,5-diaminopentane (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of N-Boc-1,5-diaminopentane to the activated ester mixture dropwise.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to yield the coupled product (POI-Ligand-C5-NH-Boc).

-

B. Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the second primary amine for subsequent coupling.

-

Reagents and Materials:

-

POI-Ligand-C5-NH-Boc (1.0 eq)

-

4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4M HCl in 1,4-dioxane (10-20 eq) or neat TFA (20-50% v/v in DCM) dropwise to the stirring solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt (e.g., hydrochloride or trifluoroacetate salt) can often be used directly in the next coupling step without further purification. If necessary, it can be neutralized with a base or purified by reverse-phase HPLC.

-

The logical flow of synthesizing a complete PROTAC molecule using this linker building block is depicted in the following workflow diagram.

Caption: Synthetic workflow for PROTAC assembly.

References

- 1. boc-1,5-diaminopentane suppliers USA [americanchemicalsuppliers.com]

- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 3. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthonix, Inc > 51644-96-3 | tert-Butyl (5-aminopentyl)carbamate [synthonix.com]

CAS number 51644-96-3 chemical information

An In-depth Technical Guide to CAS number 51644-96-3: N-Boc-1,5-diaminopentane

This technical guide provides comprehensive information on the chemical compound with CAS number 51644-96-3, identified as N-Boc-1,5-diaminopentane. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its properties, synthesis, and key applications.

Chemical Identification and Properties

N-Boc-1,5-diaminopentane, also known as tert-Butyl (5-aminopentyl)carbamate or N-Boc-cadaverine, is a mono-protected diamine that serves as a versatile building block in organic synthesis and bioconjugate chemistry.[1] The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the amine functionalities allows for selective reactions at the free amine, making it a valuable reagent in multi-step synthetic processes.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 51644-96-3 |

| Chemical Name | N-Boc-1,5-diaminopentane |

| Synonyms | tert-Butyl (5-aminopentyl)carbamate, N-Boc-cadaverine |

| Molecular Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.30 g/mol |

| InChI Key | DPLOGSUBQDREOU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCCCN |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid/oil |

| Density | 0.972 g/mL at 20 °C |

| Boiling Point | 309.2 °C at 760 mmHg |

| Flash Point | 109 °C |

| Refractive Index | n20/D 1.460 |

| Purity | ≥97.0% |

| Storage Temperature | 2-8°C, under inert gas |

Experimental Protocols

Synthesis of N-Boc-1,5-diaminopentane

Two common methods for the synthesis of N-Boc-1,5-diaminopentane are outlined below.

Method 1: Synthesis in Methanol

This procedure involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate in methanol.

-

Materials: 1,5-diaminopentane, di-tert-butyl dicarbonate, methanol, chloroform, ammonia, silica gel.

-

Procedure:

-

Prepare a solution of di-tert-butyl dicarbonate (100 mmol) in methanol (20 mL) under ice bath cooling.

-

Slowly add this solution dropwise over 30 minutes to a stirred solution of 1,5-diaminopentane (20 mmol) in methanol (160 mL).

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an eluent of chloroform:methanol:ammonia (10:1:0.1) to yield tert-butyl N-(5-aminopentyl)carbamate.[2]

-

Method 2: Synthesis in 1,4-Dioxane

This alternative method utilizes 1,4-dioxane as the solvent.

-

Materials: 1,5-diaminopentane, di-tert-butyl dicarbonate, 1,4-dioxane, water, dichloromethane.

-

Procedure:

-

Dissolve 1,5-diaminopentane (73.31 mmol) in 25 mL of 1,4-dioxane.

-

Add a solution of di-tert-butyl dicarbonate (9.16 mmol) in 10 mL of 1,4-dioxane dropwise at 0°C.

-

Stir the mixture at room temperature for 22 hours.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the residue in water and remove any insoluble material by filtration.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic layers and wash twice with water.

-

Remove the dichloromethane using a rotary evaporator to obtain the product as an oil.[2]

-

Application in PROTAC Synthesis (General Protocol)

N-Boc-1,5-diaminopentane is a key linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a general solid-phase synthesis protocol.

-

Materials: E3 ligase ligand-functionalized resin, N-Boc-1,5-diaminopentane, Protein of Interest (POI) ligand with a carboxylic acid, trifluoroacetic acid (TFA), dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), HATU, dimethylformamide (DMF), methanol (MeOH).

-

Procedure:

-

Linker Coupling:

-

Swell the E3 ligase ligand-functionalized resin in DMF.

-

To the resin, add a solution of N-Boc-1,5-diaminopentane (2 eq.) and DIPEA (4 eq.) in DMF.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine.

-

Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM. Wash again with DCM.

-

-

POI Ligand Coupling:

-

To the resin, add a solution of the POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Shake the mixture at room temperature for 16 hours.

-

Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

-

-

Cleavage and Purification:

-

Cleave the final PROTAC from the resin using an appropriate cleavage cocktail.

-

Purify the crude product by preparative HPLC.

-

-

Application in Functionalized Porphyrin Synthesis (Representative Protocol)

N-Boc-1,5-diaminopentane can be used to introduce an amino functionality to a porphyrin core, which is useful for developing photosensitizers for Photodynamic Therapy (PDT).

-

Materials: 5-(4-formylphenyl)-10,15,20-triphenylporphyrin, N-Boc-1,5-diaminopentane, sodium triacetoxyborohydride, dichloromethane (DCM), trifluoroacetic acid (TFA).

-

Procedure:

-

Reductive Amination:

-

Dissolve 5-(4-formylphenyl)-10,15,20-triphenylporphyrin (1 eq.) and N-Boc-1,5-diaminopentane (1.2 eq.) in anhydrous DCM.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) and continue stirring for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer over sodium sulfate and purify by column chromatography to yield the Boc-protected amino-functionalized porphyrin.

-

-

Boc Deprotection:

-

Dissolve the purified porphyrin in DCM.

-

Add an excess of TFA (20-50% v/v in DCM).

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to obtain the final amino-functionalized porphyrin.

-

-

Mandatory Visualizations

Caption: Workflow for solid-phase synthesis of a PROTAC.

Caption: Synthesis of an amino-functionalized porphyrin.

References

The Strategic Imperative of Boc Protection in Amine Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern pharmaceutical development and complex organic synthesis, the precise control of reactive functional groups is paramount. Among the arsenal of protective group strategies, the use of the tert-butoxycarbonyl (Boc) group to shield amine functionalities within linker molecules stands as a cornerstone technique. This guide provides a comprehensive technical overview of the role of Boc protection in amine linkers, detailing its mechanism, strategic applications, experimental protocols, and quantitative data to support its implementation in research and drug development.

The Core Principle: Orchestrating Reactivity

Amines are highly nucleophilic and basic, characteristics that make them reactive hubs in chemical synthesis.[1] Unchecked, this reactivity can lead to a cascade of undesirable side reactions, including self-polymerization of linkers, incorrect conjugation pathways, and a general lack of control over the synthetic sequence. The Boc group serves as a temporary, acid-labile shield for the amine, rendering it a less reactive carbamate.[2] This protection strategy is fundamental to achieving a controlled, stepwise synthesis, particularly in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The strategic advantage of the Boc group lies in its orthogonality .[2] It remains stable under a wide range of reaction conditions, including those that are basic or nucleophilic, allowing for the selective manipulation of other functional groups within the molecule.[4] Its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), without impacting other common protecting groups, is a key feature that enables intricate, multi-step synthetic routes.[2]

The Chemistry of Protection and Deprotection

Boc Protection of Amine Linkers

The most prevalent method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The base then neutralizes the protonated amine.[6]

Diagram of Boc Protection Mechanism

Caption: Mechanism of Boc protection of a primary amine.

Boc Deprotection of Amine Linkers

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][6] The mechanism involves the protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation.[1] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7]

Diagram of Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the overall yield and purity of the final product. The following tables summarize representative quantitative data for these processes under various conditions.

Table 1: Quantitative Yields for Boc Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Structurally Diverse Amines | (Boc)₂O, Water:Acetone (9.5:0.5), Room Temp, 8-12 min | 90-98 | [8] |

| Esters of α-amino acids | (Boc)₂O, Water:Acetone (9.5:0.5), Room Temp, 5-12 min | 92-96 | [8] |

| Aryl and Aliphatic Amines | (Boc)₂O, Iodine (catalytic), Solvent-free, Room Temp | High | [4] |

| Various Amines | (Boc)₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | High | [4] |

| Primary Amines | t-BuOCO₂Ph, CH₂Cl₂ or DMF | Selective for 1° | [6] |

Table 2: Conditions and Outcomes for Boc Deprotection

| Substrate | Reagents and Conditions | Outcome | Reference |

| N-Boc Protected Amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Fast, room temp | [5][6] |

| N-Boc Protected Amine | Concentrated Hydrochloric Acid (HCl) in Water or Organic Solvent | Fast, room temp | [5] |

| Secondary N-Boc Groups | Zinc Bromide (ZnBr₂) in CH₂Cl₂ | Selective cleavage over primary N-Boc | [6] |

| Aromatic N-Boc Groups | Montmorillonite K10 clay in ClCH₂CH₂Cl | Selective cleavage over aliphatic N-Boc | [6] |

| N-Boc Protected Amines | Dawson heteropolyacid catalyst in CH₂Cl₂, Room Temp | Quantitative yields | [9] |

| N-Boc Imidazole/Indole | Trifluoroethanol (TFE), 150 °C, 60 min (flow) | 98% conversion | [10] |

| N-Boc Aryl Amines | Trifluoroethanol (TFE), 150 °C, 60 min (flow) | 49-72% conversion | [10] |

| N-Boc Alkyl Amines | Trifluoroethanol (TFE), 150 °C, 60 min (flow) | 27-50% conversion | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Boc protection chemistry.

General Protocol for N-Boc Protection of an Amine Linker

Materials:

-

Amine linker (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.5 eq)

-

Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture of water and acetone)

-

Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃)) (1.1 - 2.0 eq)

Procedure:

-

Dissolve the amine linker in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution and stir for 5-10 minutes at room temperature.

-

In a separate container, dissolve di-tert-butyl dicarbonate in a minimal amount of the same solvent.

-

Add the Boc₂O solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected linker.

-

Purify the product by column chromatography on silica gel if necessary.[8][11]

General Protocol for N-Boc Deprotection of an Amine Linker

Materials:

-

N-Boc protected amine linker (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA) (10-50% v/v in CH₂Cl₂)

Procedure:

-

Dissolve the N-Boc protected amine linker in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TFA solution dropwise to the stirring solution. Caution: The reaction can be exothermic and produce CO₂ gas; ensure adequate ventilation and do not use a closed system.[7]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting deprotected amine is often obtained as a TFA salt and may be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.

Logical Workflow in Complex Synthesis

The Boc protection strategy is integral to the logical flow of multi-step syntheses, such as in the construction of PROTACs, where a linker connects a warhead and an E3 ligase ligand.

Diagram of a PROTAC Synthesis Workflow

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. Linkers for Linkerology - Enamine [enamine.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Linkers in PROTAC-Mediated Protein Degradation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Central Function of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1][2] These heterobifunctional molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade specific proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3]

Upon entering the cell, a PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This proximity, orchestrated by the PROTAC, induces the E3 ligase to transfer ubiquitin molecules to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another cycle of degradation.[4] While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is a critical and highly dynamic component that profoundly influences the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6]

The linker is far more than a passive spacer; its length, chemical composition, rigidity, and attachment points are all critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex.[3][5] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[7] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation process.[5]

This technical guide provides a comprehensive overview of PROTAC linkers, detailing their function, classification, and impact on PROTAC performance. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design and development of next-generation protein degraders.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

The efficacy of PROTACs is entirely dependent on the cell's native ubiquitin-proteasome system. This intricate pathway is the primary mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.[8][9] The process can be summarized in a series of enzymatic steps:

-

Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.[10]

-

Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[10]

-

Ubiquitin Ligation: An E3 ubiquitin ligase, the key component recruited by the PROTAC, recognizes a specific substrate (the POI in the context of PROTACs) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[4][10]

-

Polyubiquitination: This process is repeated to form a polyubiquitin chain on the POI, which serves as a recognition signal for the proteasome.[4]

-

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and degrades the polyubiquitinated POI into small peptides, releasing free ubiquitin for recycling.[4][8]

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.

Caption: PROTAC-mediated protein degradation pathway.

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly classified based on their chemical composition and flexibility. The choice of linker type has a significant impact on the physicochemical properties and biological activity of the resulting PROTAC.

Flexible Linkers

Flexible linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units, are the most commonly used due to their synthetic tractability.[5]

-

Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational freedom. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[5]

-

Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[5]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[3][5] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3] Rigid linkers can also enhance metabolic stability.[3]

"Smart" Linkers

More recently, "smart" or functional linkers have been developed to provide greater control over PROTAC activity. These include:

-

Photoswitchable Linkers: Incorporating moieties like azobenzene allows for spatiotemporal control of PROTAC activity using light.

-

Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.

Quantitative Impact of Linker Properties on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]

-

Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]

The following tables summarize experimental data from various studies, highlighting the impact of linker length, composition, and rigidity on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | [5] |

| Alkyl/Ether | 21 | 3 | 96% | [3] |

| Alkyl/Ether | 29 | 292 | 76% | [3] |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |

| PEG-based | 9 | ~50% | >10 | [6] |

| PEG-based | 12 | ~75% | ~5 | [6] |

| PEG-based | 16 | ~95% | ~1 | [6] |

| PEG-based | 19 | ~70% | ~5 | [6] |

| PEG-based | 21 | ~60% | >10 | [6] |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |

| Parent PROTAC | Flexible (PEG) | Exhibited degradation | [5] |

| Modified PROTAC | Rigid (Disubstituted Alkyne) | More potent degradation | [5] |

Table 4: Impact of Linker Composition on CRBN Degradation

| Linker Composition | CRBN Degradation in HEK293T cells | Reference |

| Nine-atom alkyl chain | Concentration-dependent decrease | [5] |

| Three PEG units | Weak degradation | [5] |

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

Click chemistry has become a popular method for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers.[11][][13]

Materials:

-

Azide-functionalized E3 ligase ligand

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

-

-

Preparation of Catalyst Solution:

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 equivalents) in water.

-

-

Reaction Setup:

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution. If using, pre-mix the copper sulfate with TBTA.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). The reaction is typically complete within 1-24 hours.

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.

-

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates at a density that allows for ~70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate DC50 and Dmax values from the dose-response curves.

-

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity (α).[14][15]

Materials:

-

Purified POI

-

Purified E3 ligase complex (e.g., VCB complex for VHL)

-

PROTAC of interest

-

ITC instrument

-

Matched dialysis buffer for all components

Procedure:

-

Determining Binary Binding Affinities:

-

PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine KD1.

-

PROTAC to POI (KD2): Titrate the PROTAC solution into the POI solution in the ITC cell. Analyze the data to determine KD2.

-

-

Determining Ternary Binding Affinity:

-

PROTAC to E3 Ligase in the Presence of POI (KD,ternary): Pre-saturate the E3 ligase solution in the ITC cell with an excess of the POI. Titrate the PROTAC solution into this pre-formed binary complex. Analyze the data to determine the apparent KD for ternary complex formation.

-

-

Cooperativity Calculation:

-

The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity, an α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.[7]

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for PROTAC development and the logical relationships of linker properties.

References

- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant ubiquitin-proteasome pathway and its role in gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. Perilous journey: a tour of the ubiquitin–proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Safe Handling of NH2-C5-NH-Boc (tert-butyl (5-aminopentyl)carbamate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for NH2-C5-NH-Boc, a common alkyl chain-based PROTAC linker. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.

Chemical Identification and Properties

This compound, also known as tert-butyl (5-aminopentyl)carbamate, is a bifunctional molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | tert-butyl (5-aminopentyl)carbamate | [2][3] |

| Synonyms | N-(tert-Butoxycarbonyl)-1,5-diaminopentane, N-Boc-1,5-pentanediamine, PROTAC Linker 23 | [1] |

| CAS Number | 51644-96-3 | [2][3] |

| Molecular Formula | C10H22N2O2 | [2][3] |

| Molecular Weight | 202.29 g/mol | [3][4] |

| Density | ~0.97 g/mL at 20°C | [1][4] |

Hazard Identification and Safety Precautions

The primary hazard associated with this compound is its corrosive nature. It is classified as a substance that causes severe skin burns and eye damage.[3]

| Hazard Statement | GHS Classification | Signal Word | Pictogram |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1A, 1B, 1C) | Danger | Corrosion |

Precautionary Statements: [3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Protocol: Safe Handling Workflow

Proper handling of this compound is paramount. The following protocol outlines the necessary steps for its safe use in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

-

Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[5]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][5]

-

Lab Coat: A flame-retardant lab coat should be worn and buttoned completely.

3.2. Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[3]

3.3. Handling Procedure

-

Preparation: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are readily accessible.

-

Dispensing:

-

If the compound is a solid, carefully weigh the required amount in a fume hood. Avoid creating dust.

-

If it is a liquid, use a calibrated pipette or syringe.

-

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

-

Post-Handling:

-

Thoroughly clean the work area with an appropriate solvent.

-

Dispose of contaminated materials (e.g., pipette tips, weighing paper) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling is complete.

-

3.4. Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature for the pure form is -20°C.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

3.5. Spill and Emergency Procedures

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent.

-

-

Major Spill or Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

References

- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 2. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 3. angenechemical.com [angenechemical.com]

- 4. tert-butyl (5-aminopentyl)carbamate [chembk.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Storage and Stability of Boc-Protected Amines

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of amine-containing pharmaceuticals. Its widespread use is attributed to its stability across a range of chemical conditions and its facile removal under acidic conditions. However, ensuring the integrity of Boc-protected amines during storage and throughout experimental workflows is critical for the reproducibility of synthetic procedures and the quality of final products. This technical guide provides an in-depth overview of the best practices for the storage and handling of Boc-protected amines, details on their stability profiles, and protocols for assessing their degradation.

Core Principles of Stability

The stability of Boc-protected amines is primarily influenced by their susceptibility to acid-catalyzed hydrolysis. Under neutral or basic conditions, the Boc group is generally robust and resistant to nucleophilic attack and catalytic hydrogenation.[][2] However, exposure to acidic environments, elevated temperatures, and certain oxidizing agents can lead to the cleavage of the Boc group, regenerating the free amine and potentially leading to further degradation.

Key Factors Influencing Stability:

-

pH: Acidic conditions promote the cleavage of the Boc group. The rate of deprotection is dependent on the strength of the acid and the structure of the amine.

-

Temperature: Higher temperatures can accelerate the rate of degradation, including both acid-catalyzed deprotection and other decomposition pathways.[3] Some Boc-protected compounds, like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), are known to undergo gradual decomposition at room temperature.[4]

-

Light: Photostability should be considered, as with any chemical compound, and storage in light-resistant containers is recommended.

-

Moisture: The presence of water can facilitate hydrolysis, especially under acidic or basic conditions.

-

Oxidizing Agents: While generally stable, strong oxidizing conditions may affect the Boc-protected amine, depending on the overall structure of the molecule.

Recommended Storage and Handling Guidelines

To ensure the long-term stability of Boc-protected amines, the following storage conditions are recommended. These guidelines are based on general principles for chemical storage and specific information regarding the lability of the Boc group.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Reduces the rate of potential degradation pathways.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Use well-sealed, light-resistant containers (e.g., amber glass vials). | Protects from light and prevents ingress of moisture and air. |

| Handling | Avoid exposure to acidic vapors and materials. Use clean, dry spatulas and glassware. | Prevents inadvertent deprotection. |

Quantitative Stability Data

While comprehensive long-term stability data under various conditions is not extensively published for a wide range of individual Boc-protected amines, the following table provides illustrative data for a commonly used Boc-protected amino acid, N-Boc-L-tert-leucine, and general guidelines for other Boc-protected amines.

Table 1: Illustrative Shelf-Life of N-Boc-L-tert-leucine

| Storage Condition | Form | Shelf Life |

| -20°C | Solid | 3 years |

| 4°C | Solid | 2 years |

| -80°C | In DMSO | 6 months |

| -20°C | In DMSO | 1 month |

Table 2: General Stability Guidelines for Classes of Boc-Protected Amines

| Class of Boc-Protected Amine | General Stability Profile | Recommended Storage |

| Aliphatic Amines | Generally stable. | 2-8°C for short-term, -20°C for long-term. |

| Aromatic Amines | Generally stable, but can be more susceptible to oxidation. | 2-8°C under inert atmosphere, -20°C for long-term. |

| Heterocyclic Amines | Stability can vary depending on the nature of the heterocycle. | 2-8°C, assess on a case-by-case basis. |

| Boc-Amino Acids | Generally crystalline solids with good stability. | 2-8°C for short-term, -20°C for long-term. |

Degradation Pathways

The primary degradation pathway for Boc-protected amines is the acid-catalyzed cleavage of the tert-butoxycarbonyl group. This proceeds through the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl cation. The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutene.

Caption: Acid-Catalyzed Degradation of a Boc-Protected Amine.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of a Boc-protected amine involves conducting forced degradation studies and long-term stability trials under controlled conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Forced Degradation (Stress Testing)

The purpose of forced degradation is to identify potential degradation products and establish a stability-indicating analytical method.[]